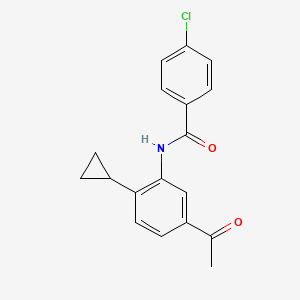![molecular formula C12H15N5O2S B11046661 2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11046661.png)
2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that belongs to the class of triazolo-benzotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a benzotriazine ring, and an ethylsulfinyl group attached to the triazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione. This reaction is accompanied by cascade processes of cyclization and oxidative aromatization, resulting in the formation of the desired compound . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization and aromatization processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol can undergo various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to remove the ethylsulfinyl group, resulting in the formation of the parent triazolo-benzotriazine.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the parent triazolo-benzotriazine.
Substitution: Formation of substituted triazolo-benzotriazine derivatives.
Scientific Research Applications
2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and survival pathways . This inhibition results in the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
2-(Ethylsulfinyl)-8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibitory activities and have been studied for their anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are used in the development of energetic materials with high detonation performance and low sensitivity.
The uniqueness of this compound lies in its specific structural features and the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N5O2S |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
2-ethylsulfinyl-8,8-dimethyl-9H-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol |
InChI |
InChI=1S/C12H15N5O2S/c1-4-20(19)11-13-10-15-14-9-7(17(10)16-11)5-12(2,3)6-8(9)18/h6,18H,4-5H2,1-3H3 |
InChI Key |
FEHIRXOTOKFQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=NN2C3=C(C(=CC(C3)(C)C)O)N=NC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11046578.png)
![4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile](/img/structure/B11046582.png)
![4,4,8-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11046590.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(3-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046632.png)

![9-(2,3,4,5-tetramethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11046641.png)
![1-(4-fluorophenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide](/img/structure/B11046646.png)
![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11046654.png)
![Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11046660.png)
![(4Z)-1-Phenyl-1H-naphtho[2,3-D][1,2,3]triazole-4,9-dione 4-(O-acetyloxime)](/img/structure/B11046667.png)
